N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a phenyl group at position 4 and a methylsulfanyl group at position 3. The sulfanyl moiety is further functionalized with a phenylcarbamoyl group, while the methyl group at position 3 is linked to an adamantane-1-carboxamide unit. The adamantane group enhances lipophilicity and metabolic stability, while the phenylcarbamoyl sulfanyl group may influence receptor-binding affinity and solubility.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,19-21H,11-18H2,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGKRRNTBAZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in various biological pathways, such as those related to microbial cell wall synthesis or cancer cell proliferation . The compound may also interact with proteins and nucleic acids, disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a 1,2,4-triazole-adamantane scaffold with derivatives reported in , such as 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl). Key differences include:
- Substituent at Position 3 : The target compound features a methyl group connected to adamantane-1-carboxamide, whereas analogues in have alkylthio chains (e.g., butyl, hexyl) at this position.
- Sulfanyl Group Modification : The phenylcarbamoyl group on the sulfanyl moiety distinguishes it from simpler alkylthio substituents in analogues like Ia-Ig and IIa-IIg .
Physical-Chemical Properties
Table 1 compares physical-chemical properties of the target compound with selected analogues from .
*Estimated using fragment-based methods due to lack of experimental data.
The target compound’s phenylcarbamoyl group likely improves aqueous solubility compared to alkylthio analogues, which exhibit low solubility in polar solvents. However, its LogP may be lower than alkylthio derivatives, reducing membrane permeability .
Biological Activity
N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Triazole Ring : Known for antifungal and antimicrobial properties.
- Adamantane Core : Enhances membrane interaction and stability.
- Sulfanyl Group : Implicated in various biochemical interactions.
The molecular formula is , with a molecular weight of approximately 494.6 g/mol. Its unique arrangement of functional groups suggests diverse biological activity.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the phenyl and adamantane moieties through substitution reactions.
- Final functionalization to incorporate the carboxamide group.
Careful optimization during synthesis is crucial to achieve high yield and purity, which can impact biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the triazole moiety is often associated with enhanced antifungal activity. For example, triazole derivatives have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus species, with minimal inhibitory concentrations (MIC) reported as low as 0.0156 μg/mL in some derivatives .
Anticancer Potential
Research has also highlighted the anticancer potential of similar triazole derivatives. For instance, certain 1,2,4-triazole compounds have demonstrated cytotoxic effects against cancer cell lines with IC50 values in the micromolar range . The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide | Lacks phenylcarbamoyl group | |
| N-{[5-benzylsulfanyl-4-phenyltiazol-3-yl]methyl}adamantane | Different heterocyclic structure | |
| N-{[5-(2-methylphenyl)sulfanyl]-triazol} | Simplified structure without adamantane |
This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.
Case Studies and Research Findings
- Antifungal Efficacy : In one study, a derivative of triazole exhibited 16-fold higher antifungal activity than fluconazole against Candida albicans, indicating the potential for developing more effective antifungal agents .
- Cytotoxicity Against Cancer Cells : A related triazole compound demonstrated significant cytotoxicity against HCT116 colon carcinoma cells with an IC50 value of 6.2 μM . This suggests that modifications in the triazole structure can enhance anticancer properties.
- Mechanism Elucidation : Molecular docking studies have shown that these compounds may bind effectively to specific enzymes or receptors involved in metabolic pathways, providing insights into their mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
